

An In-depth Technical Guide to Ethyl 4-oxohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-oxohexanoate*

Cat. No.: *B1313881*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

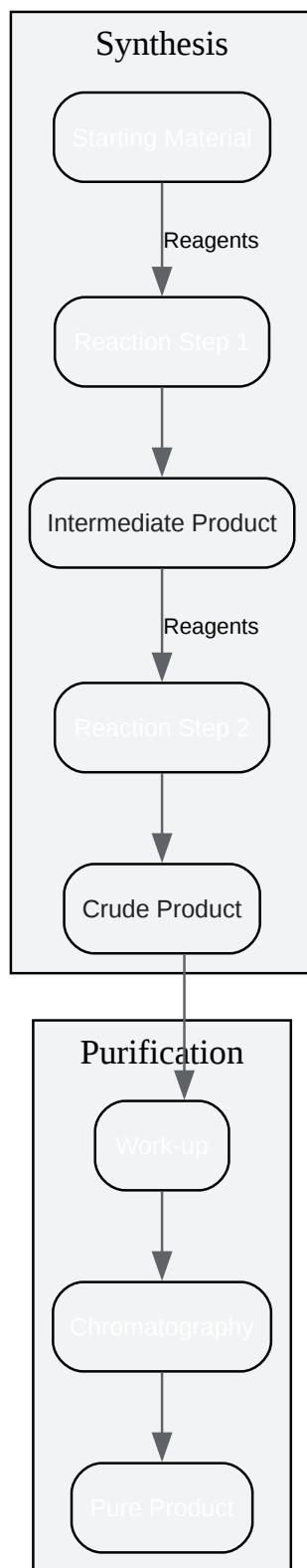
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **Ethyl 4-oxohexanoate**, a key intermediate in various organic syntheses.

Core Molecular Data

Ethyl 4-oxohexanoate is an organic compound with the IUPAC name **ethyl 4-oxohexanoate**. It is also known by synonyms such as 4-Ketocaproic acid ethyl ester and 4-Oxohexanoic acid ethyl ester.^[1]

Below is a summary of its key molecular data:

Property	Value	Citations
Molecular Formula	C ₈ H ₁₄ O ₃	[2] [3]
Molecular Weight	158.19 g/mol	[2] [3]
IUPAC Name	ethyl 4-oxohexanoate	[2]
CAS Number	3249-33-0	[2] [3]


Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Ethyl 4-oxohexanoate** are crucial for its application in research and development.

Synthesis of Ethyl 4-oxohexanoate

A representative method for the synthesis of **Ethyl 4-oxohexanoate** involves a multi-step reaction sequence. One common route starts from trans-3-Hexenoic acid.^[4] The general workflow for such a synthesis is outlined below.

General Synthetic Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of a target organic compound.

A specific example of a synthetic protocol is the reaction starting from trans-3-Hexenoic acid, which involves the following steps:

- Step 1: Treatment with sulfuric acid at a controlled temperature.
- Step 2: Reaction with 3-chloro-benzenecarboperoxoic acid in a suitable solvent like chloroform.
- Step 3: Subsequent reaction with boron trifluoride diethyl etherate.[\[4\]](#)

Following the reaction, a standard work-up procedure is employed, which typically involves quenching the reaction, extraction with an organic solvent, and washing of the organic layer. The crude product is then purified, commonly by column chromatography, to yield the pure **Ethyl 4-oxohexanoate**.

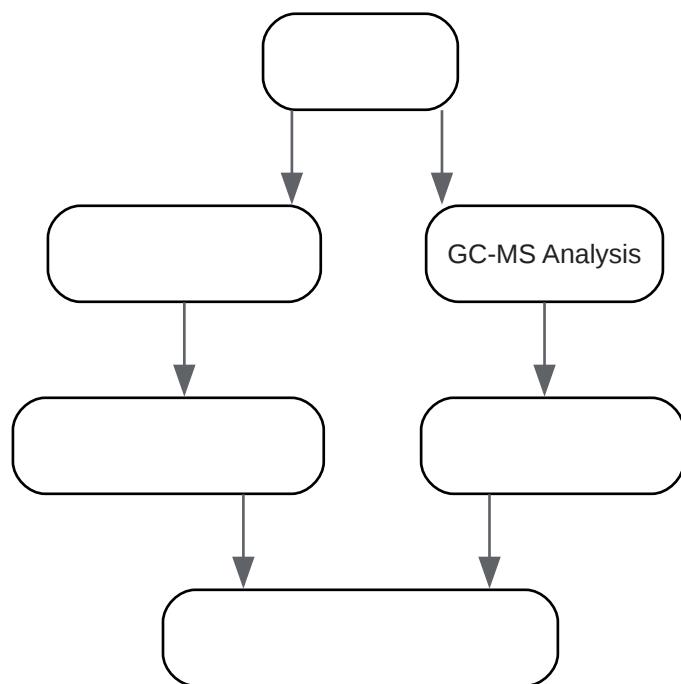
Analytical Characterization

The structure and purity of the synthesized **Ethyl 4-oxohexanoate** are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

- Sample Preparation: A small amount of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired.
- Data Analysis: The chemical shifts, multiplicities, and coupling constants in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are analyzed to confirm the molecular structure.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent.

- GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.
- MS Detection: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the compound.

The following diagram illustrates a typical analytical workflow for product characterization.

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of a synthesized chemical compound.

This technical guide provides essential information for researchers and professionals working with **Ethyl 4-oxohexanoate**. For further details on specific synthetic routes and analytical parameters, consulting the cited literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Ethyl 4-oxohexanoate | C8H14O3 | CID 12271528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-oxohexanoate | 3249-33-0 | DAA24933 | Biosynth [biosynth.com]
- 4. Ethyl-4-oxohexanoate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-oxohexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313881#ethyl-4-oxohexanoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com